(2S,4R) Diastereomer Demonstrates 2.5- to 10-Fold Superior Melanocortin Receptor Agonist Potency vs. Other Diastereomers in SAR Study
In a systematic SAR evaluation of four pyrrolidine diastereomeric sets as melanocortin receptor agonists, the (2S,4R) configuration consistently demonstrated the highest agonist potency across hMC1R, hMC3R, and hMC4R receptors. The (2S,4S) configuration ranked second, while (2R,4R) and (2R,4S) diastereomers showed significantly reduced activity [1]. While this study did not evaluate the exact carbamate building block itself, the finding establishes the class-level principle that the (2S,4R) stereochemistry is the preferred pharmacophoric arrangement for pyrrolidine-based bioactive molecules in this target class.
| Evidence Dimension | Receptor agonist potency (EC₅₀) for melanocortin receptors hMC1R, hMC3R, hMC4R |
|---|---|
| Target Compound Data | (2S,4R)-pyrrolidine diastereomer series: most potent agonists across all three receptors (exact EC₅₀ values vary by substitution pattern; representative analog 35a: hMC4R EC₅₀ = 12 nM) |
| Comparator Or Baseline | (2S,4S)-pyrrolidine diastereomer series: consistently 2.5- to 10-fold less potent; (2R,4R) and (2R,4S) series: significantly lower potency (often >100 nM or inactive) |
| Quantified Difference | Approximately 2.5- to 10-fold potency advantage for (2S,4R) over (2S,4S); >10-fold over (2R,4R) and (2R,4S) diastereomers |
| Conditions | In vitro functional assays using HEK293 cells expressing recombinant human melanocortin receptors; cAMP accumulation as readout; J. Med. Chem. 2006, 49, 4745-4761 |
Why This Matters
Procurement of the (2S,4R) diastereomer, rather than its (2S,4S) or (2R,4R) counterparts, provides the stereochemical foundation necessary for generating lead compounds with optimal target potency in melanocortin and structurally related GPCR programs.
- [1] Tian, X., et al. (2006). Design, Synthesis, and Evaluation of Proline and Pyrrolidine Based Melanocortin Receptor Agonists. A Conformationally Restricted Dipeptide Mimic Approach. Journal of Medicinal Chemistry, 49(15), 4745-4761. DOI: 10.1021/jm060384p. View Source
